tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride
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Overview
Description
tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its complex bicyclic structure, which includes a tert-butyl carbamate group and a hydrochloride salt form. It is often used in research settings due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the bicyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the tert-butyl carbamate derivative to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(3aS,6aR)-6a-methyl-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate
- tert-butyl N-[(3aS,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]carbamate
- tert-butyl N-[(3aS,6S,6aR)-6-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate
Uniqueness
tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the tert-butyl carbamate group
Properties
Molecular Formula |
C13H25ClN2O2 |
---|---|
Molecular Weight |
276.80 g/mol |
IUPAC Name |
tert-butyl N-[[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-13-6-4-5-10(13)7-14-8-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H/t10-,13+;/m1./s1 |
InChI Key |
DAZPSWYTPLDMRH-HTKOBJQYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@]12CCC[C@@H]1CNC2.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC1CNC2.Cl |
Origin of Product |
United States |
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